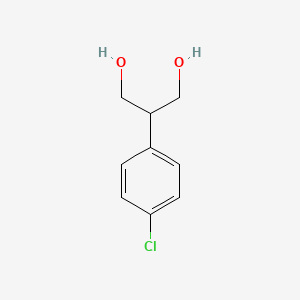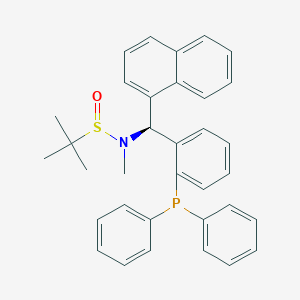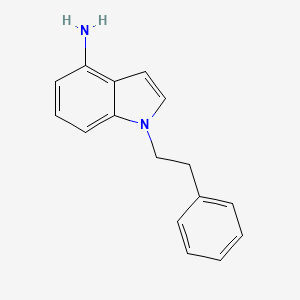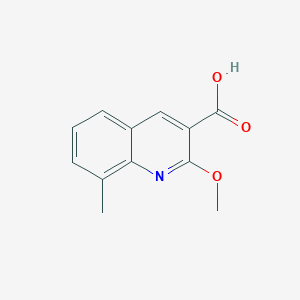
Kanamycin monosulphate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kanamycin, sulfate (1:1), monohydrate is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is commonly used to treat a variety of bacterial infections, particularly those caused by Gram-negative bacteria. The compound is available in several forms, including oral, intravenous, and intramuscular preparations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Kanamycin is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the broth is subjected to various purification steps, including filtration, precipitation, and crystallization, to obtain pure kanamycin sulfate .
Industrial Production Methods: In industrial settings, large-scale fermentation is employed to produce kanamycin. The process involves optimizing the growth conditions of Streptomyces kanamyceticus to maximize yield. The harvested broth undergoes multiple purification steps, including ion-exchange chromatography and solvent extraction, to isolate and purify kanamycin sulfate .
Analyse Des Réactions Chimiques
Types of Reactions: Kanamycin undergoes several types of chemical reactions, including:
Oxidation: Kanamycin can be oxidized to form various derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in kanamycin, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various kanamycin derivatives, which may exhibit different levels of antibacterial activity and pharmacokinetic properties .
Applications De Recherche Scientifique
Kanamycin, sulfate (1:1), monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: Kanamycin is used in molecular biology as a selective agent to isolate and maintain bacterial strains carrying kanamycin resistance genes.
Medicine: It is employed in the treatment of severe bacterial infections, including tuberculosis and infections caused by multidrug-resistant bacteria.
Industry: Kanamycin is used in the production of genetically modified organisms (GMOs) and in the development of new antibiotics
Mécanisme D'action
Kanamycin exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the decoding site, causing misreading of the mRNA and leading to the incorporation of incorrect amino acids into the growing peptide chain. This results in the production of nonfunctional proteins, ultimately leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Amikacin: Another aminoglycoside antibiotic with a broader spectrum of activity.
Gentamicin: Widely used aminoglycoside with similar mechanisms of action but different pharmacokinetic properties.
Tobramycin: Used primarily for treating Pseudomonas aeruginosa infections, particularly in cystic fibrosis patients
Uniqueness: Kanamycin is unique in its specific activity against certain Gram-negative bacteria and its use in molecular biology for selecting kanamycin-resistant strains. Its relatively low cost and availability make it a valuable tool in both clinical and research settings .
Propriétés
Formule moléculaire |
C18H40N4O16S |
|---|---|
Poids moléculaire |
600.6 g/mol |
Nom IUPAC |
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid;hydrate |
InChI |
InChI=1S/C18H36N4O11.H2O4S.H2O/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4;/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4);1H2 |
Clé InChI |
VWSPLXPERFFCLK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



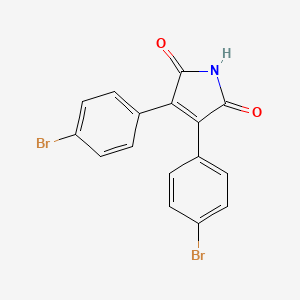
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
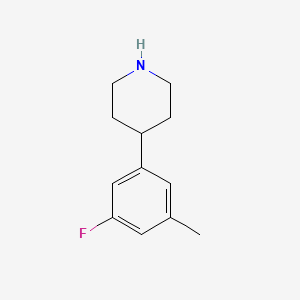
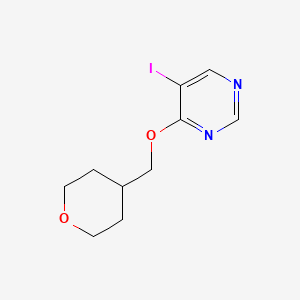

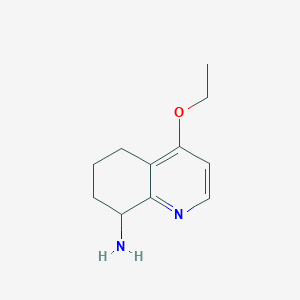
![3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal](/img/structure/B12092796.png)


